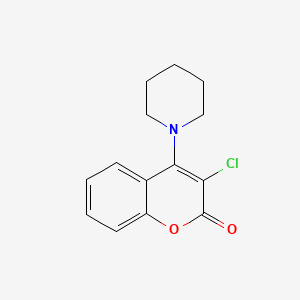

3-Chloro-4-piperidinocoumarin

説明

Structure

3D Structure

特性

CAS番号 |

36048-07-4 |

|---|---|

分子式 |

C14H14ClNO2 |

分子量 |

263.72 g/mol |

IUPAC名 |

3-chloro-4-piperidin-1-ylchromen-2-one |

InChI |

InChI=1S/C14H14ClNO2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9H2 |

InChIキー |

XGSYNSVLEUYTKS-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)Cl |

製品の起源 |

United States |

Preclinical Biological Activity Spectrum of 3 Chloro 4 Piperidinocoumarin

Antimicrobial Activity

Antibacterial Efficacy

No specific studies detailing the in vitro or in vivo efficacy of 3-Chloro-4-piperidinocoumarin against Gram-positive bacterial strains have been identified in the current body of scientific literature. Data regarding its activity against key pathogens such as Staphylococcus aureus, Bacillus subtilis, or Enterococcus faecalis is not available.

There is no available research data on the antibacterial activity of this compound against Gram-negative bacteria, including clinically significant species like Klebsiella pneumoniae, Escherichia coli, or Pseudomonas aeruginosa.

Investigations into the potential synergistic or antagonistic interactions of this compound with established antibacterial agents have not been reported in published research. Such studies would be valuable in determining its potential role in combination therapies to combat antimicrobial resistance.

Antifungal Efficacy

Specific data on the antifungal properties of this compound against fungal pathogens such as Candida albicans or Aspergillus fumigatus is currently absent from the scientific literature.

Methodological Approaches for Antimicrobial Assessment (e.g., Disc Diffusion, Serial Dilution)

While standard methodologies for assessing the antimicrobial activity of novel compounds are well-established, no published studies have applied these methods to this compound. Commonly employed techniques for such assessments include:

Disc Diffusion Method: This qualitative method involves placing a paper disc impregnated with the test compound onto an agar (B569324) plate inoculated with a specific microorganism. The presence and size of a zone of inhibition around the disc indicate antibacterial activity.

Broth Microdilution Method (Serial Dilution): This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. It involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that results in microbial death.

These established methods would be appropriate for future studies aiming to elucidate the antimicrobial profile of this compound.

Enzyme Inhibition Studies

The coumarin (B35378) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including various enzymes. frontiersin.org The introduction of different substituents onto the coumarin nucleus allows for the modulation of its biological activity. researchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.goveurekaselect.com Numerous coumarin derivatives have been identified as potent and selective MAO-B inhibitors. nih.goveurekaselect.com

Research has shown that the substitution pattern on the coumarin ring plays a critical role in MAO-B inhibitory activity. scienceopen.comscienceopen.com For instance, the presence of a phenyl group at the 3-position of the coumarin scaffold has been found to significantly enhance MAO-B inhibition. scienceopen.comscienceopen.com While specific studies on 3-chloro-substituted coumarins are less common in this context, the electronic and steric properties of the chlorine atom at this position could influence the compound's interaction with the enzyme's active site. The piperidine (B6355638) moiety at the 4-position introduces a basic nitrogen atom and a bulky aliphatic ring, which could also play a role in binding to the enzyme. Given the established activity of various substituted coumarins as MAO-B inhibitors, it is plausible that this compound could exhibit inhibitory activity against this enzyme, though this requires experimental validation.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.govnih.gov The coumarin scaffold has been extensively explored for the development of novel AChE inhibitors. nih.govbohrium.com Modifications at the 3- and 4-positions of the coumarin ring have been a common strategy in the design of these inhibitors. nih.gov

The introduction of various substituents at these positions can lead to interactions with the catalytic or peripheral anionic site of the AChE enzyme. For example, coumarin-piperazine hybrids have been investigated as AChE inhibitors. mdpi.com The piperidine ring in this compound could potentially interact with the active site gorge of AChE. The chlorine atom at the 3-position may further modulate this interaction. A study on a library of 29 coumarin derivatives identified coumarin 106 as a mixed-type AChE inhibitor, highlighting the potential of this class of compounds. researchgate.net Therefore, this compound represents a candidate for AChE inhibition, warranting further investigation.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govresearchgate.net Coumarins are known to interact with CYP enzymes as both substrates and inhibitors. nih.govresearchgate.netnih.govamegroups.cn This interaction is complex and can be isoform-selective.

The metabolism of coumarin itself can lead to the formation of reactive intermediates that can cause toxicity in some species, a process mediated by CYP enzymes. nih.gov Furthermore, various coumarin derivatives have been shown to be competitive or mechanism-based inhibitors of specific CYP isoforms, such as CYP3A4. amegroups.cn The nature and position of substituents on the coumarin ring determine the specificity and potency of this inhibition. The presence of a chlorine atom and a piperidine group in this compound suggests a potential for interaction with CYP isoforms, which could have significant implications for its metabolic profile and potential for drug-drug interactions.

No specific data is available for this compound.

In general, coumarin derivatives have been shown to exhibit various modes of enzyme inhibition. For instance, in the context of MAO-B, some coumarins act as reversible inhibitors. eurekaselect.com Kinetic studies of other coumarins as AChE inhibitors have revealed mixed-type inhibition, suggesting binding to both the free enzyme and the enzyme-substrate complex. researchgate.net The inhibition of CYP enzymes by coumarins can be competitive, where the inhibitor and the substrate compete for the same active site, or mechanism-based, involving the formation of a reactive metabolite that covalently binds to the enzyme. nih.govamegroups.cn

No specific IC50 or Ki values are available for this compound.

For related coumarin derivatives, a wide range of IC50 and Ki values have been reported, demonstrating the diverse potency of this class of compounds against various enzymes. For example, some 3-phenylcoumarin (B1362560) derivatives have shown potent MAO-B inhibitory activity with IC50 values in the nanomolar range. nih.gov Novel coumarin-based hybrids have demonstrated IC50 values for AChE inhibition in the low micromolar range. mdpi.comnih.gov The IC50 values for CYP inhibition by furanocoumarins can be in the micromolar range. amegroups.cn

Table 1: General Enzyme Inhibition Data for Various Coumarin Derivatives (Illustrative Examples)

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 3-Phenylcoumarins | MAO-B | IC50 < 10 nM | nih.gov |

| Coumarin-Piperazine Hybrids | AChE | IC50 = 1.52–4.95 μM | mdpi.comnih.gov |

| Furanocoumarins | CYP3A4 | IC50 ~ 10 µM | amegroups.cn |

| Coumarin 106 | AChE | Ki = 2.36 µM | researchgate.net |

This table provides general data for the coumarin class and not for this compound.

Broader Enzyme Target Inhibition Investigations (e.g., Cytochrome P450 isoforms)

Other Emerging Biological Activities

Beyond the well-studied areas of enzyme inhibition relevant to neurodegenerative diseases and drug metabolism, the coumarin scaffold has been associated with a plethora of other biological activities. These include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. frontiersin.orgresearchgate.net For instance, some 3-arylcoumarins have been evaluated for their nitric oxide production inhibitory activity, which is relevant to inflammation. nih.gov The diverse biological profile of coumarins suggests that this compound could also possess a range of other activities that are yet to be explored.

Molecular and Cellular Mechanisms of Action

Mechanisms Underlying Anticancer Effects

Induction of Programmed Cell Death (Apoptosis)

No specific studies demonstrating the induction of apoptosis by 3-Chloro-4-piperidinocoumarin were identified.

Activation of Caspase Pathways

There is no available data on whether this compound activates initiator or executioner caspases.

Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

The effect of this compound on the expression or function of pro-apoptotic proteins like Bax or anti-apoptotic proteins like Bcl-2 has not been documented.

DNA Fragmentation and Nuclear Alterations

No research was found describing the ability of this compound to cause DNA fragmentation or characteristic nuclear changes associated with apoptosis.

Role of Reactive Oxygen Species (ROS) Generation

It is unknown if the biological activity of this compound is mediated through the generation of reactive oxygen species.

Inhibition of Cancer Cell Proliferation

While general antiproliferative activity is a hallmark of many coumarin (B35378) derivatives, specific data, including IC50 values for various cancer cell lines treated with this compound, are not available in the reviewed literature.

Cell Cycle Arrest (e.g., G0/G1, G1/S, G2/M Phases)

The cell cycle is a series of events that takes place in a cell as it grows and divides. Checkpoints within the cell cycle are critical for ensuring the fidelity of this process. Many anti-proliferative agents exert their effects by inducing cell cycle arrest at specific phases, such as G0/G1, G1/S, or G2/M. However, based on available data, there are no specific studies that have investigated or identified the ability of this compound to induce cell cycle arrest in any of these phases.

Regulation of Cell Cycle Checkpoint Proteins

Cell cycle arrest is mediated by a complex network of regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and checkpoint proteins like p53 and p21. These proteins act as crucial regulators that can halt the cell cycle in response to cellular stress or damage. Currently, there is no available research detailing the effects of this compound on the expression or activity of these key cell cycle checkpoint proteins.

Modulation of Key Signaling Pathways

Cellular signaling pathways govern a multitude of processes, including growth, proliferation, and survival. The modulation of these pathways is a key mechanism for many therapeutic agents.

Activation of Anti-Proliferative Pathways

Conversely, the activation of anti-proliferative pathways, such as those leading to apoptosis (programmed cell death), is a desired outcome for anti-cancer agents. There are no specific research findings to indicate that this compound activates any known anti-proliferative signaling cascades.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Compounds with anti-angiogenic activity can inhibit this process, thereby restricting tumor development. There is currently no published evidence to suggest that this compound possesses anti-angiogenic properties.

Anti-Metastatic Activity

Metastasis is the process by which cancer cells spread from the primary tumor to other parts of the body. It is a major cause of cancer-related mortality. The ability of a compound to inhibit cell migration, invasion, and colonization is central to anti-metastatic activity. Research on the potential anti-metastatic effects of this compound has not been reported in the available literature.

Influence on Immune System Components in the Tumor Microenvironment

There is currently no available research data on the influence of this compound on the components of the immune system within the tumor microenvironment. The tumor microenvironment is a complex milieu of cancer cells, stromal cells, endothelial cells, and immune cells, including T lymphocytes, dendritic cells, and macrophages. mdpi.comfrontiersin.org The interplay between these components is crucial in determining tumor progression or rejection. joycelab.orgbiorxiv.org Future studies would need to investigate whether this compound can modulate the functions of these immune cells, such as T cell activation and infiltration, or alter the cytokine profile within the tumor to elicit an anti-tumor immune response.

Mechanisms of Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is an area ripe for investigation. However, no specific enzyme targets or mechanisms of inhibition have been reported for this compound.

Ligand-Target Binding Interactions

The study of ligand-target interactions is fundamental to understanding a compound's mechanism of action. nih.gov Such interactions can involve various forces, including hydrogen bonding and hydrophobic interactions, which stabilize the ligand within the active site of an enzyme. plos.org Computational docking studies, a common preliminary step, could predict potential binding affinities and modes of interaction for this compound with various enzymes. nih.gov However, no such in silico or experimental studies have been published for this specific coumarin derivative.

Allosteric Modulation

Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.gov This can be a highly specific and effective means of regulating enzyme function. Research has not yet explored whether this compound can act as an allosteric modulator for any enzyme.

Structure Activity Relationship Sar of 3 Chloro 4 Piperidinocoumarin

Impact of the Coumarin (B35378) Scaffold Modification on Biological Activity

The coumarin nucleus, a benzopyran-2-one, is a versatile scaffold found in many natural and synthetic bioactive compounds. frontiersin.orgnih.gov Its planar structure facilitates interaction with various biological macromolecules like enzymes and DNA through mechanisms such as π-π stacking, hydrophobic interactions, and hydrogen bonding. frontiersin.orgunimi.it

Studies on various coumarin derivatives have demonstrated that the type and position of substituents can lead to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govunimi.it The inherent properties of the coumarin scaffold, such as its low molecular weight and high bioavailability, make it an excellent starting point for drug design. nih.gov

Role of the Piperidino Group at the 4-Position

The presence of a piperidino group at the 4-position of the coumarin ring is a critical determinant of the biological activity of 3-Chloro-4-piperidinocoumarin. ontosight.ai This substituent significantly enhances the molecule's ability to interact with biological targets. ontosight.ai

The piperidino group can participate in various non-covalent interactions, which are fundamental for the recognition and binding of a ligand to its biological target. One of the most significant contributions of the piperidino moiety is its ability to form hydrogen bonds. ontosight.ai The nitrogen atom within the piperidine (B6355638) ring can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the ligand-target complex.

The ability of the piperidino group to form multiple interactions directly translates to an increased binding affinity and potency of the compound. ontosight.ai Binding affinity (often quantified by the dissociation constant, Kd, or the inhibition constant, Ki) is a measure of the strength of the binding between a ligand and its target. jumedicine.com A lower Kd or Ki value indicates a higher affinity.

Research on related coumarin derivatives has shown that the nature of the substituent at the 4-position significantly impacts receptor binding. researchgate.net For instance, in a series of coumarin-piperazine derivatives, modifications to the group at the C-4 position of the coumarin ring led to substantial changes in affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The piperidino group in this compound is thus expected to play a pivotal role in determining its potency against specific biological targets. ontosight.ai

Table 1: Impact of 4-Position Substituent on Receptor Binding Affinity of Coumarin Derivatives

| Compound/Substituent at C-4 | Target Receptor | Binding Affinity (pKi/pA2) | Reference |

| 4-methyl-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy] coumarin | α1A | 9.07 ± 0.10 | nih.gov |

| 4-methyl-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy] coumarin | D2 | 7.93 ± 0.07 | nih.gov |

| 4-methoxy-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy] coumarin | α1A | Reduced | nih.gov |

| 4-methoxy-7-[3-(4-(2-methoxyphenyl)phenyl-1-piperazinyl)propoxy] coumarin | D2 | Reduced | nih.gov |

This table illustrates how changes at the 4-position can influence binding affinity, highlighting the importance of this position for biological activity.

Role of the Chlorine Atom at the 3-Position

The chlorine atom at the 3-position of the coumarin scaffold is another crucial feature that modulates the compound's properties and biological activity. ontosight.ai Halogen atoms, like chlorine, are often incorporated into drug candidates to fine-tune their electronic and lipophilic characteristics.

The chlorine atom is an electron-withdrawing group. Its presence at the C-3 position significantly influences the electron distribution within the coumarin ring system. This alteration of the electronic landscape can affect the molecule's reactivity and its ability to interact with biological targets. ontosight.ai

Specifically, the electron-withdrawing nature of chlorine can enhance the electrophilicity of the coumarin ring, potentially making it more susceptible to nucleophilic attack or influencing its participation in charge-transfer interactions. pmf.unsa.ba DFT (Density Functional Theory) calculations on similar coumarin derivatives have shown that substituents can alter the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a predictor of chemical reactivity. pmf.unsa.ba A smaller energy gap generally corresponds to higher reactivity. pmf.unsa.ba The introduction of a chlorine atom can thus modulate the reactivity of the entire molecule, which is a key factor in its mechanism of action. ontosight.aiscispace.com

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The chlorine atom increases the lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system. ontosight.ai

However, there is an optimal range for lipophilicity. While increased lipophilicity can improve membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to other cellular components. Studies on other halogenated compounds have shown that the position and nature of the halogen can significantly impact biological activity. For example, in a series of pyrazole (B372694) derivatives, the introduction of chlorine atoms on the phenyl ring dramatically affected their biological activity. nih.gov

The interplay between the electronic effects and the lipophilicity modulation by the chlorine atom at the C-3 position is therefore a key aspect of the structure-activity relationship of this compound. ontosight.ai

Stereochemical Considerations in Activity Modulation

While the planar nature of the coumarin ring system itself limits the possibilities for stereoisomers, the introduction of substituents, particularly at positions that can create chiral centers or restrict rotation, can have a significant impact on biological activity. For this compound, the piperidine ring at the 4-position is the key structural feature where stereochemistry can come into play.

Although direct stereochemical studies on this compound are not extensively available in the reviewed literature, research on other substituted piperidine-containing compounds highlights the importance of stereochemistry. For example, in a study on piperidine inhibitors of farnesyl-protein transferase, the stereochemistry at the 3-position of the piperidine ring was found to be a critical factor for in vivo activity.

Furthermore, the presence of substituents on the piperidine ring itself would introduce chiral centers, leading to enantiomers or diastereomers with potentially different biological activities. The differential activity of stereoisomers is a well-established principle in pharmacology, often attributed to the specific interactions with chiral biological macromolecules like enzymes and receptors.

Derivatization Strategies and Their Impact on SAR

Derivatization of the this compound scaffold offers a versatile approach to modulate its physicochemical properties and biological activity. The primary sites for derivatization include the coumarin ring, the chloro substituent at the 3-position, and the piperidine moiety at the 4-position.

Modification of the Piperidine Moiety:

The piperidine ring presents a prime target for derivatization. Introducing various substituents at different positions of the piperidine ring can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For example, the addition of alkyl, aryl, or heterocyclic groups to the piperidine nitrogen or carbon atoms could lead to enhanced or more selective biological activity.

The impact of such derivatization can be inferred from studies on related compounds. For instance, in a series of 3-(4-aminophenyl)-coumarin derivatives, the nature and position of substituents on the phenyl ring were shown to greatly influence their cholinesterase inhibitory activity. nih.gov A similar principle can be applied to the piperidine ring of this compound.

Table 1: Potential Derivatization of the Piperidine Moiety and Expected Impact

| Position of Derivatization on Piperidine Ring | Type of Substituent | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity |

| N1 (Nitrogen) | Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity | Modulation of binding affinity and selectivity |

| C2, C3, C4 | Polar groups (e.g., -OH, -NH2) | Increased hydrophilicity, potential for H-bonding | Altered solubility and target interaction |

| C2, C3, C4 | Bulky aromatic or heterocyclic groups | Increased steric hindrance, potential for π-π stacking | Enhanced target-specific interactions |

Modification of the Coumarin Nucleus:

Alterations to the coumarin core, such as the introduction of substituents on the benzopyran ring, can also have a profound effect on the SAR. Common modifications include the addition of hydroxyl, methoxy, or halogen groups at positions 6, 7, or 8. These substituents can modulate the electronic properties and metabolic stability of the entire molecule.

Research on other coumarin derivatives has demonstrated that such substitutions can significantly impact their anticancer and enzyme inhibitory activities. mdpi.comscirp.org For example, the presence of a chloro group at the 7-position of a coumarin scaffold was found to be important for its α-amylase inhibitory activity. scirp.org

Replacement of the Chloro Group at Position 3:

Studies on 3-substituted coumarin derivatives have shown that the nature of the substituent at this position is critical for activity. nih.gov For instance, the replacement of a substituent at the 3-position can alter the mechanism of action or the selectivity towards different biological targets. nih.gov

Table 2: Potential Derivatization Strategies and Their Rationale

| Strategy | Rationale | Example Modification | Expected Outcome |

| Substitution on the piperidine ring | To explore the binding pocket of the biological target and improve pharmacokinetic properties. | Addition of a benzyl (B1604629) group to the piperidine nitrogen. | Potential for enhanced hydrophobic interactions and increased potency. |

| Substitution on the benzopyran ring of the coumarin | To modulate electronic properties and metabolic stability. | Introduction of a hydroxyl group at position 7. | Increased polarity and potential for new hydrogen bonding interactions. |

| Replacement of the 3-chloro substituent | To fine-tune the electronic nature of the pyrone ring and investigate the role of the halogen. | Replacement of chlorine with a trifluoromethyl group. | Altered electrophilicity and potential for improved metabolic stability. |

Computational and in Silico Investigations

Homology Modeling for Uncharacterized Protein Targets

Homology modeling is a powerful computational method used to predict the three-dimensional (3D) structure of a protein when its experimental structure is not available. nih.govresearchgate.net This technique is particularly valuable in drug discovery for modeling the protein targets of novel compounds like coumarin (B35378) derivatives, especially when the targets are uncharacterized. The process relies on the principle that proteins with similar amino acid sequences often share a similar 3D structure. researchgate.net

The typical workflow for homology modeling involves several key steps:

Template Selection: The first step is to identify a suitable template protein with a known experimental structure (e.g., from X-ray crystallography or NMR spectroscopy) that has a high degree of sequence similarity to the target protein. nih.govnih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein. The quality of this alignment is crucial for the accuracy of the final model. nih.gov

Model Building: A 3D model of the target protein is then constructed based on the alignment with the template's structure. This involves building the backbone and side chains of the target protein. nih.gov

Model Refinement and Validation: The generated model undergoes energy minimization and refinement to resolve any structural inconsistencies. The quality of the final model is then assessed using various validation tools to ensure its stereochemical and structural integrity. nih.gov

For a compound like 3-Chloro-4-piperidinocoumarin, if its biological target were identified but lacked an experimentally determined structure, homology modeling could be employed to build a 3D model of that target. This model would be instrumental for subsequent molecular docking studies to predict the binding mode and affinity of the compound.

Cheminformatics Approaches to Structure-Activity Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. In the context of drug discovery, cheminformatics is essential for understanding the relationship between the chemical structure of a compound and its biological activity, known as the structure-activity relationship (SAR). mdpi.com

For a class of compounds like coumarin derivatives, cheminformatics approaches can be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can predict the activity of new, unsynthesized compounds.

Perform 3D-QSAR and Pharmacophore Modeling: These methods provide a 3D representation of the structural features required for a compound to be active. This information can guide the design of more potent molecules.

Analyze Chemical Diversity and Chemical Space: Cheminformatics tools can be used to assess the diversity of a library of compounds and to explore the vast chemical space to identify novel scaffolds with desired biological activities.

A study on 4-methylcoumarin (B1582148) derivatives, for instance, could utilize cheminformatics to identify the key structural features that contribute to their anticancer activity. nih.gov This might reveal that specific substitutions at certain positions on the coumarin ring are crucial for potency. Such insights would be invaluable for the rational design of novel coumarin-based therapeutic agents.

In Silico Prediction of Biological Profiles (e.g., Target Class Prediction)

In the early stages of drug discovery, it is often necessary to predict the likely biological targets of a new compound. In silico target prediction methods use computational algorithms to forecast the protein targets of a small molecule based on its chemical structure. elsevierpure.comnih.gov These predictions can help in understanding the mechanism of action of a compound and in identifying potential off-target effects.

Several computational approaches are used for target prediction:

Ligand-Based Methods: These methods compare the query molecule to a database of compounds with known biological activities. If the query molecule is structurally similar to a known active compound, it is predicted to have a similar biological target. nih.gov

Structure-Based Methods: When a 3D structure of the target protein is available (either from experimental methods or homology modeling), molecular docking can be used to predict the binding of a compound to that target. nih.gov

Machine Learning and Data Mining: Modern approaches leverage machine learning algorithms to build predictive models based on large datasets of compound-target interactions. elsevierpure.comresearchgate.net

For "this compound," these in silico prediction tools could be used to generate a list of potential protein targets. For example, based on the coumarin scaffold and its substituents, the compound might be predicted to interact with kinases, proteases, or other enzyme classes that are known to be modulated by coumarin derivatives. These predictions would then need to be validated through experimental assays.

Advanced Research Methodologies and Future Perspectives

Target Identification and Deconvolution Strategies

A crucial step in the development of any bioactive compound is the identification of its molecular target or targets, a process often referred to as target deconvolution. nih.govcreative-biolabs.com This is especially critical for compounds identified through phenotypic screens, where the initial discovery is based on an observed effect rather than a known interaction with a specific protein. nih.govrsc.org Several powerful methodologies are being employed to unravel the molecular targets of compounds like 3-chloro-4-piperidinocoumarin.

Genetic Interaction Profiling (e.g., RNAi Screens)

Genetic interaction profiling offers a powerful, indirect method for identifying the cellular pathways and potential targets of a bioactive compound. nih.gov These approaches are based on the principle that if a gene and a compound target the same or parallel pathways, the effect of combining a genetic perturbation (like gene knockdown or knockout) with compound treatment will be non-additive.

RNA interference (RNAi) screens are a common tool in this context. nih.gov In these screens, a library of RNAi reagents is used to systematically knock down the expression of individual genes. The effect of the compound on cells with each specific gene knockdown is then assessed. If knocking down a particular gene sensitizes or desensitizes the cells to the compound, it suggests a functional relationship between that gene and the compound's target. nih.gov

Quantitative genetic interaction profiling , often performed in model organisms like Saccharomyces cerevisiae (budding yeast), can provide a comprehensive map of a compound's genetic interactions. nih.govnih.gov By comparing the genetic interaction profile of a compound to a database of profiles for known gene mutations, researchers can infer the compound's mode of action and potential targets. plos.orgplos.org

Phenotypic Screening and Follow-Up Target Validation

Phenotypic screening is a drug discovery paradigm that focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a priori knowledge of the molecular target. technologynetworks.comsciltp.com This approach is particularly valuable for complex diseases where the underlying molecular mechanisms are not fully understood. sciltp.com For a compound like this compound, a phenotypic screen might identify its ability to, for example, modulate macrophage polarization, a process relevant to diseases like multiple sclerosis. nih.gov

Once a hit is identified through a phenotypic screen, the critical next step is target validation . rsc.orgnih.gov This involves confirming that the identified molecular target is indeed responsible for the observed phenotype. A combination of the biochemical and genetic methods described above is often employed for this purpose. For instance, after identifying a potential target through affinity proteomics, one could use RNAi to knock down that target and see if it recapitulates the phenotype observed with the compound. nih.gov

Transcriptome Sequencing of Compound-Resistant Cells

A powerful strategy for identifying the target of a compound involves generating and analyzing cells that have developed resistance to that compound. The genetic or transcriptomic changes that confer this resistance can provide direct clues about the compound's target and mechanism of action.

Transcriptome sequencing (RNA-Seq) of compound-resistant cells can reveal changes in gene expression that allow the cells to survive in the presence of the compound. nih.gov For example, an upregulation of the gene encoding the target protein or a gene in a compensatory pathway could be observed. Comparing the transcriptomes of sensitive and resistant cells can highlight these key differences.

Advanced Cell-Based Assay Systems

To better predict the in vivo effects of a compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. mdpi.com

3D Cell Culture Models and Organoids

Three-dimensional (3D) cell culture models , such as spheroids and organoids, more accurately mimic the complex cellular interactions and microenvironments found in native tissues. mdpi.comresearchgate.net These models can provide more predictive data on a compound's efficacy and potential toxicity. frontiersin.org

Spheroids are aggregates of cells that can be grown in suspension or in matrices. They can be composed of a single cell type or multiple cell types to better replicate the architecture of a tissue.

Organoids are even more complex 3D structures derived from stem cells or primary tissues that self-organize to form structures resembling miniature organs. nih.gov These models can recapitulate key aspects of organ function and disease states, making them invaluable for drug screening and mechanistic studies. nih.gov

High-Throughput and High-Content Screening

The initial stages of drug discovery for compounds like this compound often involve screening large libraries of molecules to identify those with desired biological activities.

High-Throughput Screening (HTS) is a key technology in this process, enabling the rapid assessment of thousands of compounds in a cost-effective manner. apexbt.com For a compound like this compound, HTS assays would be designed to measure its effect on a specific biological target, such as an enzyme or receptor implicated in a disease. For instance, in the context of neurodegenerative diseases, an HTS campaign could be designed to identify inhibitors of enzymes like acetylcholinesterase or monoamine oxidase B. nih.gov Zebrafish models are also increasingly used for high-throughput screening of coumarin (B35378) derivatives due to their suitability for large-scale studies. researchgate.net

High-Content Screening (HCS) , a more advanced iteration of HTS, combines automated microscopy with sophisticated image analysis to provide multiparametric data at the cellular level. nih.gov This technique allows researchers to simultaneously evaluate a compound's effects on various cellular features, such as morphology, protein localization, and organelle function. nih.gov For example, a coumarin-chalcone derivative, LM-021, was evaluated using a high-content analysis system to study its impact on neurite outgrowth in a cell model of Parkinson's disease. nih.gov Similarly, HCS could be employed to study the effects of this compound on neuronal cells, assessing parameters like neurite length, mitochondrial health, and the localization of proteins involved in neuroinflammation or oxidative stress. aging-us.com

| Screening Method | Description | Application to this compound |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for activity against a specific biological target. | Initial screening for bioactivity against targets relevant to various diseases, such as enzymes involved in neurodegeneration. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to gather multiparametric data on cellular responses to a compound. | Detailed analysis of the compound's effects on neuronal cell health, morphology, and protein localization to understand its mechanism of action. |

Combinatorial Approaches with Existing Therapeutic Agents

To enhance therapeutic efficacy and potentially reduce side effects, researchers are exploring the use of this compound in combination with existing drugs. This combinatorial approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects.

For instance, in cancer therapy, coumarin derivatives have been investigated for their ability to sensitize tumor cells to standard chemotherapeutics. nih.govfrontiersin.org A similar strategy could be applied to this compound, where it might be paired with established drugs for neurodegenerative diseases or other conditions. Further research is necessary to identify promising combinations and to understand the underlying mechanisms of any observed synergistic interactions. nih.gov

Development of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of this compound is a critical area of research aimed at improving its therapeutic properties. Through chemical synthesis, researchers can create a library of related compounds with modifications to the coumarin core, the chloro substituent, or the piperidine (B6355638) ring.

The synthesis of combinatorial libraries of coumarin derivatives allows for the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.govacs.org For example, a parallel solution-phase synthesis has been developed to create a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. mdpi.comnih.gov Such approaches could be adapted to generate a diverse set of this compound analogs. These analogs would then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The substitution at position 6 of the coumarin nucleus with halogens like chlorine has been noted to potentially increase activity. encyclopedia.pub

| Compound Class | Synthetic Approach | Potential for Analog Development |

| Coumarin-Thiazole Amides | Parallel solution-phase synthesis | A method to generate a library of analogs by varying substituents on the coumarin and amide components. |

| Spiro-oxindole-pyrrolizine fused Coumarins | Ultrasound-assisted one-pot four-component reactions | A strategy for creating complex hybrid molecules with potentially novel biological activities. |

| Pyrazole-bearing Coumarins | Meglumine catalyzed one-pot, three-component reaction | An eco-friendly method for synthesizing a range of pyrazole-coumarin hybrids. |

Therapeutic Potential and Research Gaps in Neurodegenerative Diseases

Coumarin derivatives have shown considerable promise as neuroprotective agents, acting through various mechanisms. nih.govresearchgate.net These include the inhibition of key enzymes like cholinesterases, modulation of inflammatory pathways, and reduction of oxidative stress. researchgate.netfrontiersin.org

The potential of this compound in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's is an active area of investigation. Research on related compounds provides a strong rationale for this exploration. For instance, piperine, which contains a piperidine moiety, has demonstrated neuroprotective effects in models of epilepsy and Parkinson's disease. nih.govnih.gov Furthermore, computational screening of coumarin derivatives has identified potential inhibitors of the NLRP3 inflammasome, a key player in neuroinflammation. nih.gov

A significant research gap is the lack of direct studies on this compound's efficacy in animal models of neurodegenerative diseases. Future research should focus on in vivo studies to validate the in vitro findings and to assess the compound's ability to cross the blood-brain barrier.

Challenges and Opportunities in the Translational Research Landscape

The translation of a promising compound like this compound from the laboratory to clinical use is a complex process fraught with challenges. ijpsonline.com

Challenges:

Bioavailability and Metabolism: Coumarins can have poor solubility and undergo rapid metabolism, which can limit their therapeutic effectiveness. nih.govfrontiersin.org Advanced formulation strategies, such as nanoparticle-based delivery systems, may be required to overcome these issues. nih.gov

Toxicity: While generally considered to have low toxicity, some coumarins have been associated with hepatotoxicity at high doses. frontiersin.orgnih.gov Thorough toxicological studies are essential to establish a safe therapeutic window.

Lack of Clinical Data: A major hurdle is the scarcity of data from human clinical trials for many novel coumarin derivatives. ijpsonline.com

Opportunities:

Versatile Scaffold: The coumarin nucleus is a "privileged structure" in medicinal chemistry, meaning it can be readily modified to interact with a wide range of biological targets. mdpi.comresearchgate.net This versatility offers numerous opportunities for developing new drugs for various diseases.

Multi-target Potential: Many coumarin derivatives exhibit activity against multiple targets involved in complex diseases like cancer and neurodegenerative disorders, which could lead to more effective treatments. frontiersin.org

Natural Product Inspiration: The fact that coumarins are abundant in nature provides a rich source of inspiration for the design of new synthetic analogs with improved properties. researchgate.net

Q & A

Q. What are the key synthetic pathways for 3-Chloro-4-piperidinocoumarin, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 4-position of coumarin with piperidine derivatives, followed by chlorination at the 3-position. Critical parameters include temperature control (e.g., maintaining 0–5°C during chlorination to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 v/v) ensures high purity (>95%) . Validate reproducibility by comparing NMR (¹H/¹³C) and HPLC data with literature spectra from PubChem or CAS Common Chemistry .

Q. How should researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility profiling using a shake-flask method in buffers (pH 1–10) at 25°C, followed by UV-Vis spectroscopy (λmax ~300 nm). Stability studies require accelerated degradation testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis byproducts. Data from analogous piperidine-coumarin hybrids suggest improved stability in acidic conditions due to protonation of the piperidine nitrogen .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., coumarin carbonyl at ~160 ppm in ¹³C NMR; piperidine protons as multiplet at δ 1.5–2.8 ppm).

- FT-IR : Confirm C-Cl stretching (~750 cm⁻¹) and amide/amine bands (~1650 cm⁻¹).

- HRMS : Match exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₃ClNO₂: 274.0634) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Address this by:

- Replicating experiments under standardized conditions (e.g., MTT assay in HEK-293 vs. HepG2 cells).

- Performing dose-response curves (IC₅₀ calculations) with triplicate technical replicates.

- Cross-referencing with structural analogs (e.g., 4-(4-Chlorobenzyl)piperidine derivatives) to identify SAR trends .

Q. What experimental strategies can elucidate the mechanistic role of the piperidine moiety in this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina; compare binding affinities with des-piperidine analogs.

- Isotopic Labeling : Synthesize ¹⁵N-piperidine derivatives to track metabolic fate via LC-MS/MS.

- Mutagenesis Studies : Engineer protein active-site mutations (e.g., replacing lysine with alanine) to assess binding dependency .

Q. How should researchers design studies to assess the compound’s pharmacokinetic (PK) properties while minimizing ethical concerns?

- Methodological Answer : Prioritize in vitro ADME assays:

- Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).

- Microsomal Stability : Use liver microsomes (human/rat) to estimate hepatic clearance.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% is desirable). Transition to in vivo only after robust in vitro data justifies ethical approval (FINER criteria: Feasible, Novel, Ethical) .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across PubChem and independent studies?

- Methodological Answer : Variations arise from measurement protocols (e.g., shake-flask vs. turbidimetric methods) and solvent impurities. Resolve by:

- Cross-validating with HPLC purity checks (>98%).

- Referencing standardized data from CAS Common Chemistry (CC-BY-NC 4.0 license) .

Experimental Design Tables

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis Temperature | 0–5°C (chlorination step) | |

| HPLC Mobile Phase | Acetonitrile/0.1% TFA (60:40 v/v) | |

| Stability Storage | -20°C, desiccated (long-term) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。